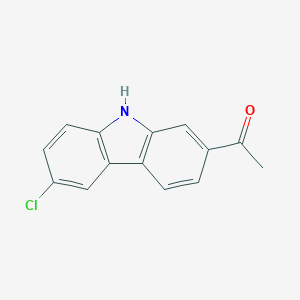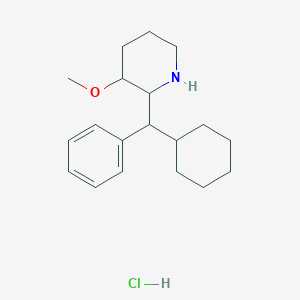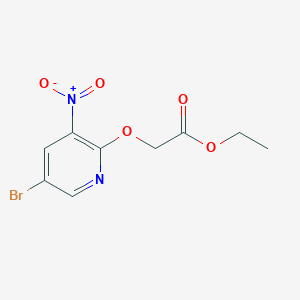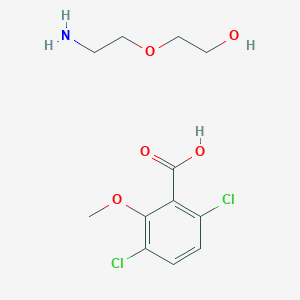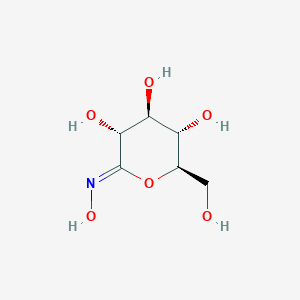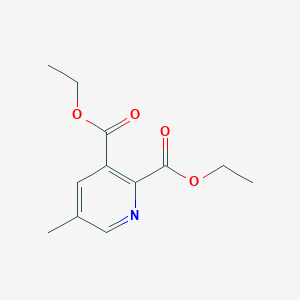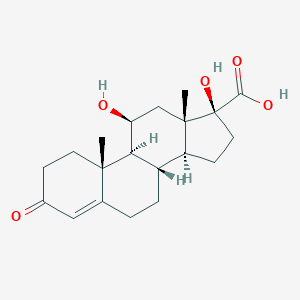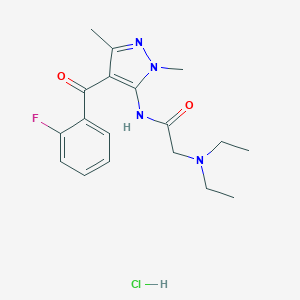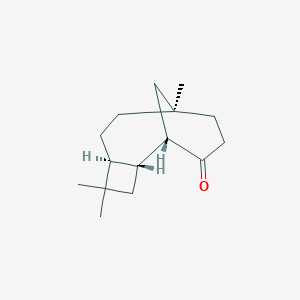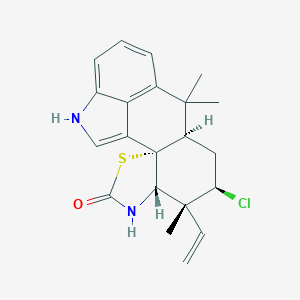
Hapalindole T
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hapalindole T is a natural product that has been isolated from the marine cyanobacterium, Fischerella ambigua. It belongs to a class of compounds known as indole alkaloids and has been found to exhibit a wide range of biological activities. In recent years, there has been a growing interest in the synthesis and study of hapalindole T due to its potential as a therapeutic agent.
Mécanisme D'action
The mechanism of action of hapalindole T is still not fully understood. However, it has been found to interact with several cellular targets, including DNA and RNA polymerases, as well as protein kinases. It has also been shown to induce apoptosis in cancer cells and inhibit the growth of malaria parasites.
Effets Biochimiques Et Physiologiques
Hapalindole T has been found to have several biochemical and physiological effects. It has been shown to induce DNA damage and inhibit DNA and RNA synthesis. Additionally, hapalindole T has been found to modulate the activity of several enzymes, including protein kinases and phosphatases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of hapalindole T for lab experiments is its wide range of biological activities. This makes it a useful tool for studying a variety of cellular processes. Additionally, the development of synthetic methods for hapalindole T has made it more readily available for research purposes.
However, there are several limitations to using hapalindole T in lab experiments. One of the main challenges is its low solubility in aqueous solutions, which can make it difficult to work with. Additionally, hapalindole T is a complex molecule that can be challenging to synthesize, which can limit its availability for research purposes.
Orientations Futures
There are several future directions for the study of hapalindole T. One area of research is the development of more efficient synthetic methods for producing hapalindole T. Additionally, there is a need for further studies to elucidate the mechanism of action of hapalindole T and its potential as a therapeutic agent.
Another area of research is the exploration of the structure-activity relationship of hapalindole T and related compounds. This could lead to the development of more potent and selective analogs with improved therapeutic properties.
Finally, there is a need for further studies to evaluate the safety and toxicity of hapalindole T. This will be important for the development of hapalindole T as a potential therapeutic agent.
Méthodes De Synthèse
Hapalindole T is a complex molecule that has proven challenging to synthesize. Several synthetic approaches have been developed, but the most successful method involves the use of a palladium-catalyzed cross-coupling reaction. This method has been used to produce hapalindole T in both racemic and enantioselective forms.
Applications De Recherche Scientifique
Hapalindole T has been the subject of extensive scientific research due to its potential as a therapeutic agent. It has been found to exhibit a range of biological activities, including anticancer, antimalarial, and antibacterial properties. Additionally, hapalindole T has been shown to have neuroprotective and anti-inflammatory effects.
Propriétés
Numéro CAS |
106865-67-2 |
|---|---|
Nom du produit |
Hapalindole T |
Formule moléculaire |
C21H23ClN2OS |
Poids moléculaire |
386.9 g/mol |
Nom IUPAC |
(2S,6S,7R,8R,10R)-8-chloro-7-ethenyl-7,11,11-trimethyl-3-thia-5,17-diazapentacyclo[10.6.1.02,6.02,10.016,19]nonadeca-1(18),12(19),13,15-tetraen-4-one |
InChI |
InChI=1S/C21H23ClN2OS/c1-5-20(4)15(22)9-14-19(2,3)11-7-6-8-13-16(11)12(10-23-13)21(14)17(20)24-18(25)26-21/h5-8,10,14-15,17,23H,1,9H2,2-4H3,(H,24,25)/t14-,15-,17+,20+,21-/m1/s1 |
Clé InChI |
HQHRKXNDJILQCX-NFWXSOHESA-N |
SMILES isomérique |
C[C@@]1([C@@H](C[C@H]2[C@@]3([C@H]1NC(=O)S3)C4=CNC5=CC=CC(=C54)C2(C)C)Cl)C=C |
SMILES |
CC1(C2CC(C(C3C2(C4=CNC5=CC=CC1=C54)SC(=O)N3)(C)C=C)Cl)C |
SMILES canonique |
CC1(C2CC(C(C3C2(C4=CNC5=CC=CC1=C54)SC(=O)N3)(C)C=C)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



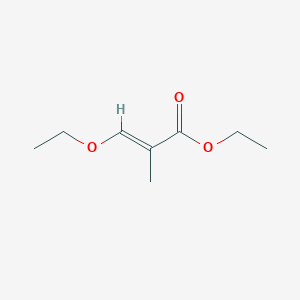
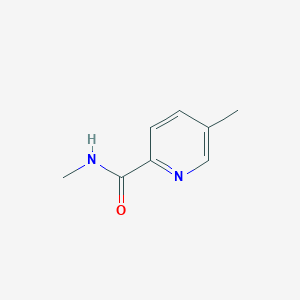
![Dibenzo[CD,N]naphtho[3,2,1,8-pqra]perylene](/img/structure/B24884.png)
![[(Trimethylsilyl)methyl]carbonimidodithioic acid dimethyl ester](/img/structure/B24888.png)
